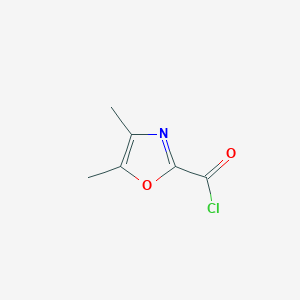
4,5-Dimethyl-1,3-oxazole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyloxazole-2-carbonyl chloride is a chemical compound belonging to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyloxazole-2-carbonyl chloride typically involves the chlorination of 4,5-dimethyloxazole-2-carboxylic acid. This reaction is often carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds as follows:
4,5-Dimethyloxazole-2-carboxylic acid+SOCl2→4,5-Dimethyloxazole-2-carbonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of 4,5-Dimethyloxazole-2-carbonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethyloxazole-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4,5-dimethyloxazole-2-carboxylic acid.
Reduction: It can be reduced to 4,5-dimethyloxazole-2-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols under mild to moderate conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) under reflux.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Amides, Esters, and Thioesters: Formed via nucleophilic substitution.
4,5-Dimethyloxazole-2-carboxylic acid: Formed via hydrolysis.
4,5-Dimethyloxazole-2-methanol: Formed via reduction.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyloxazole-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyloxazole-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, facilitating the formation of amides, esters, and other derivatives.
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dimethyloxazole-2-carboxylic acid
- 4,5-Dimethyloxazole-2-methanol
- Isoxazoles
Comparison: 4,5-Dimethyloxazole-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which distinguishes it from its carboxylic acid and methanol counterparts. This reactivity makes it a valuable intermediate in organic synthesis, offering versatility in forming various derivatives. Isoxazoles, while structurally similar, differ in their reactivity and applications, often being used in different contexts within medicinal and synthetic chemistry.
Eigenschaften
CAS-Nummer |
344399-17-3 |
|---|---|
Molekularformel |
C6H6ClNO2 |
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
4,5-dimethyl-1,3-oxazole-2-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO2/c1-3-4(2)10-6(8-3)5(7)9/h1-2H3 |
InChI-Schlüssel |
JYWHEWHPWFHDNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


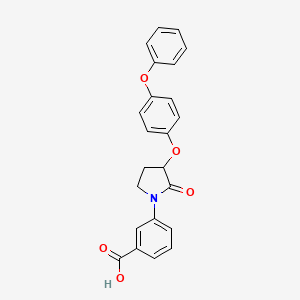
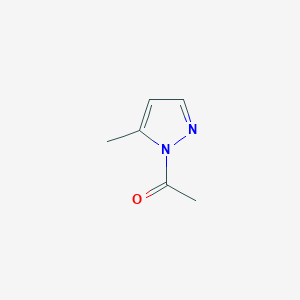
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)

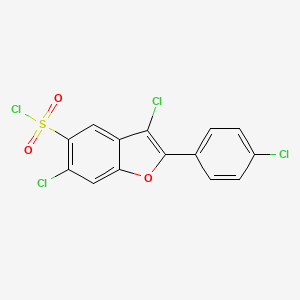
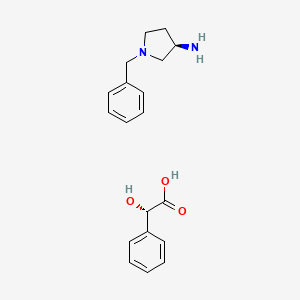
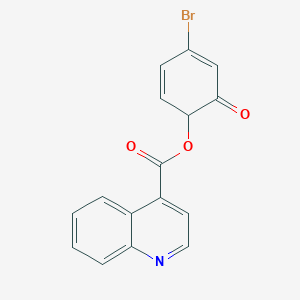
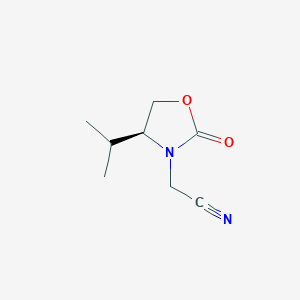
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)

![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
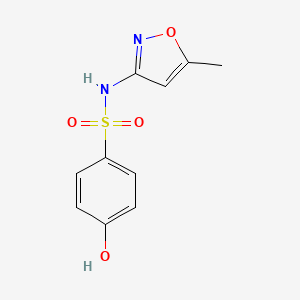
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)
![6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12882379.png)
